molecular formula C8H14O2 B2412233 2-(1-Methoxycyclobutyl)-2-methyloxirane CAS No. 2248408-46-8

2-(1-Methoxycyclobutyl)-2-methyloxirane

Cat. No.: B2412233
CAS No.: 2248408-46-8
M. Wt: 142.198
InChI Key: LAAWSQOSAFZJNY-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)-2-methyloxirane is an organic compound characterized by a cyclobutyl ring substituted with a methoxy group and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclobutyl)-2-methyloxirane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methoxycyclobutylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)-2-methyloxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like hydroxide ions or amines attack the electrophilic carbon atoms, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

2-(1-Methoxycyclobutyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)-2-methyloxirane involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxycyclobutyl)acetic acid: Similar cyclobutyl structure but with a carboxylic acid group instead of an oxirane ring.

    1-Methoxy-2-propanol: Contains a methoxy group and a hydroxyl group but lacks the cyclobutyl and oxirane rings.

Properties

IUPAC Name

2-(1-methoxycyclobutyl)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(6-10-7)8(9-2)4-3-5-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAWSQOSAFZJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2(CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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